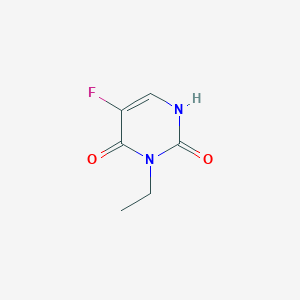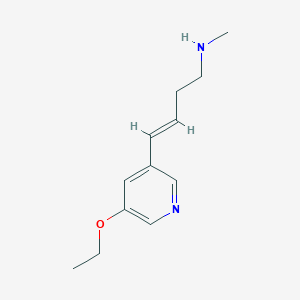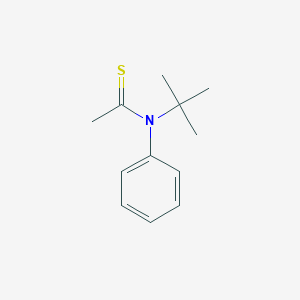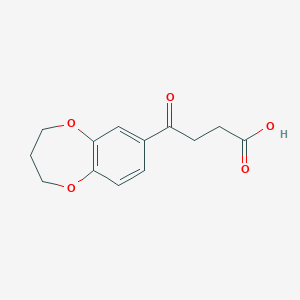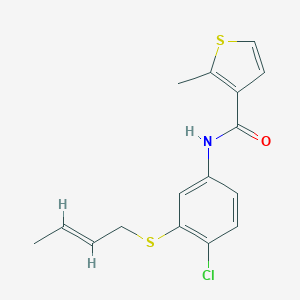![molecular formula C9H12O3 B065046 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]- CAS No. 166327-64-6](/img/structure/B65046.png)
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] is a chemical compound that belongs to the family of chalcones, which are known for their diverse biological activities. This compound has been the subject of extensive research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical And Physiological Effects
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages And Limitations For Lab Experiments
One of the advantages of 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-]. One of the directions is the investigation of its potential use in the treatment of Alzheimer's disease, as it has been shown to possess neuroprotective properties. Another direction is the development of new drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation, which involves the reaction between 4-hydroxy-3-(1-hydroxyethyl)-4-methylcyclohexanone and 4-hydroxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction between 4-hydroxy-3-(1-hydroxyethyl)-4-methylcyclohexanone and 4-chlorobenzaldehyde in the presence of a base catalyst, followed by reduction with sodium borohydride.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
166327-64-6 |
|---|---|
Product Name |
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]- |
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4R)-4-hydroxy-3-[(1R)-1-hydroxyethyl]-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-5-7(11)3-4-9(8,2)12/h3-6,10,12H,1-2H3/t6-,9-/m1/s1 |
InChI Key |
RKZSDVTXUANPNB-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=O)C=C[C@@]1(C)O)O |
SMILES |
CC(C1=CC(=O)C=CC1(C)O)O |
Canonical SMILES |
CC(C1=CC(=O)C=CC1(C)O)O |
synonyms |
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



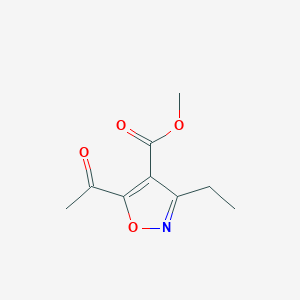
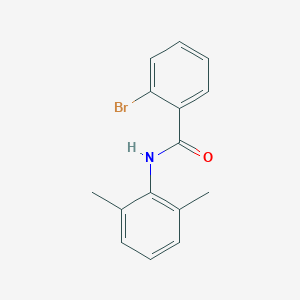
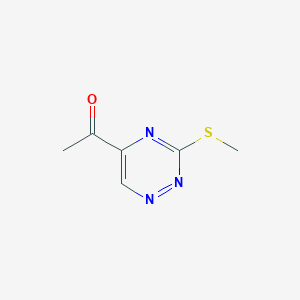
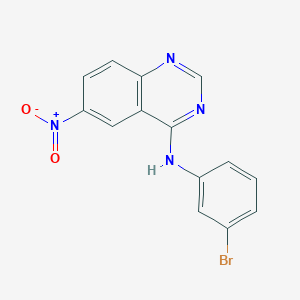
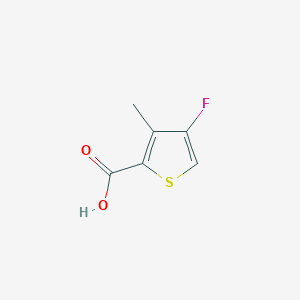
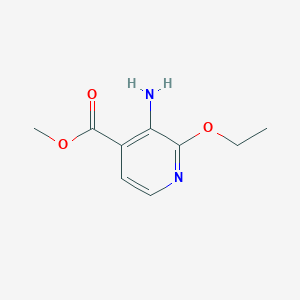
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
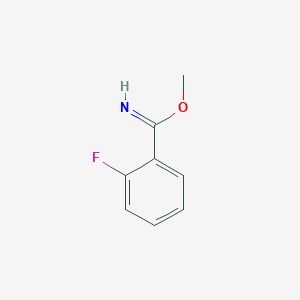
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
